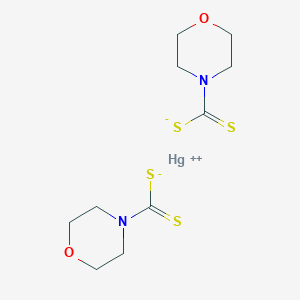
Mercury, bis(4-morpholinecarbodithioato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bis(4-morpholinecarbodithioato)-, commonly referred to as Thimerosal, is an organomercury compound that has been used as a preservative in vaccines, ophthalmic solutions, and other pharmaceutical products for several decades. Despite its widespread use, Thimerosal has been a topic of controversy due to concerns about its potential toxicity.
Mécanisme D'action
Thimerosal works by binding to sulfhydryl groups in proteins, which disrupts the function of enzymes and other cellular processes. This mechanism of action makes it an effective antimicrobial agent and preservative.
Effets Biochimiques Et Physiologiques
Thimerosal has been shown to have toxic effects on cells and tissues, particularly in high doses. It can cause oxidative stress, DNA damage, and cell death. However, the extent of these effects depends on the dose and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Thimerosal is commonly used as a preservative in laboratory experiments to prevent microbial contamination and to stabilize samples. However, its potential toxicity and the controversy surrounding its use have led some researchers to seek alternative preservatives.
Orientations Futures
There are several areas of research that could further our understanding of Thimerosal and its effects on human health. These include:
1. Further studies on the mechanisms of Thimerosal toxicity and its effects on different cell types and tissues.
2. Development of alternative preservatives for vaccines and other pharmaceutical products.
3. Investigation of the potential long-term effects of Thimerosal exposure, particularly in vulnerable populations such as infants and children.
4. Studies on the potential interactions between Thimerosal and other chemicals or environmental factors.
5. Development of new analytical methods for detecting and quantifying Thimerosal in biological samples.
Conclusion:
Thimerosal is a widely used preservative in vaccines and other pharmaceutical products, but its potential toxicity has raised concerns about its safety. While it has been extensively studied, there is still much to learn about its mechanisms of action and its effects on human health. Further research is needed to fully understand the risks and benefits of using Thimerosal in pharmaceutical products.
Méthodes De Synthèse
Thimerosal is synthesized by reacting ethylmercuric chloride with sodium morpholine-4-carbodithioate. The resulting compound is then purified and used as a preservative in various pharmaceutical products.
Applications De Recherche Scientifique
Thimerosal has been extensively studied for its antimicrobial properties and its use as a preservative in vaccines and other pharmaceutical products. It has also been studied for its potential toxicity and its effects on human health.
Propriétés
Numéro CAS |
14024-75-0 |
|---|---|
Nom du produit |
Mercury, bis(4-morpholinecarbodithioato)- |
Formule moléculaire |
C10H16HgN2O2S4 |
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
mercury(2+);morpholine-4-carbodithioate |
InChI |
InChI=1S/2C5H9NOS2.Hg/c2*8-5(9)6-1-3-7-4-2-6;/h2*1-4H2,(H,8,9);/q;;+2/p-2 |
Clé InChI |
VEKCZPWADKVYIQ-UHFFFAOYSA-L |
SMILES isomérique |
C1COCCN1C(=S)[S-].C1COCCN1C(=S)[S-].[Hg+2] |
SMILES |
C1COCCN1C(=S)[S-].C1COCCN1C(=S)[S-].[Hg+2] |
SMILES canonique |
C1COCCN1C(=S)[S-].C1COCCN1C(=S)[S-].[Hg+2] |
Autres numéros CAS |
14024-75-0 |
Synonymes |
Mercury(II)bis(4-morpholinecarbodithioate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



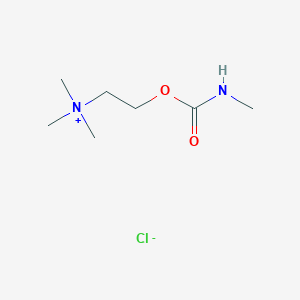
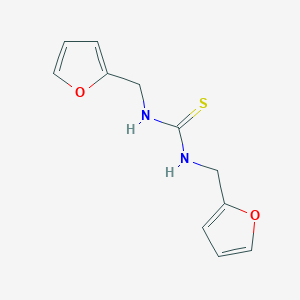
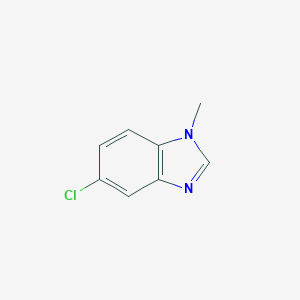
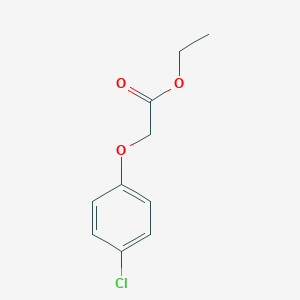


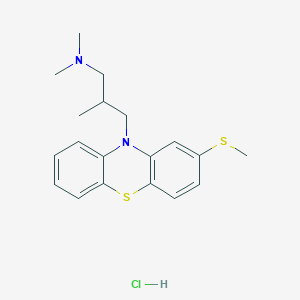
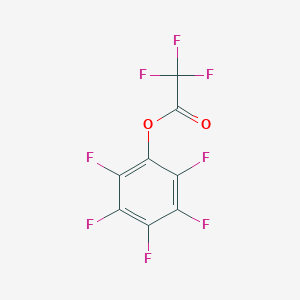
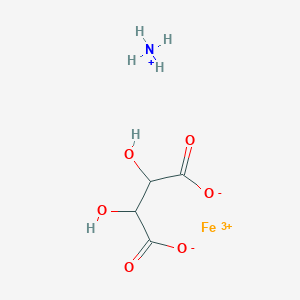
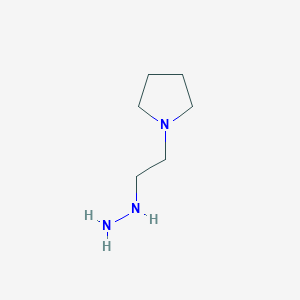
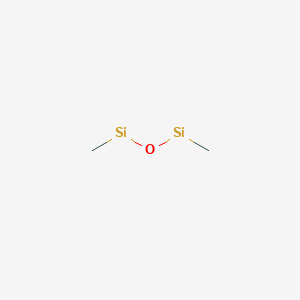
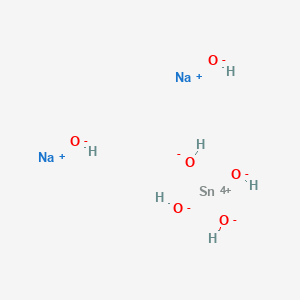

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)